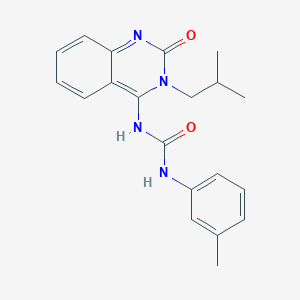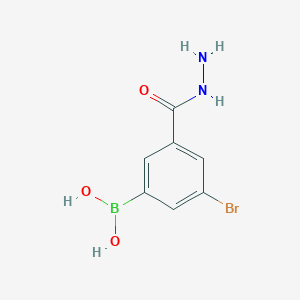![molecular formula C14H13N5O3 B2373828 2-(8-(4-Méthoxyphényl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acétamide CAS No. 1087796-45-9](/img/structure/B2373828.png)
2-(8-(4-Méthoxyphényl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition de la CDK2 pour le traitement du cancer
La CDK2 (cyclin-dépendante kinase 2) est une cible attrayante pour la thérapie anticancéreuse. Les chercheurs ont conçu un ensemble de petites molécules basées sur les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Ces composés (numérotés 4 à 13) ont été synthétisés en tant que nouveaux inhibiteurs de la CDK2. Notamment, ils ont démontré une activité cytotoxique significative contre les lignées cellulaires cancéreuses, y compris MCF-7, HCT-116 et HepG-2. Les composés 14 et 15 ont présenté les meilleures activités cytotoxiques dans les trois lignées cellulaires .
Antagonistes du récepteur de l'adénosine avec des lieurs réactifs
Des dérivés de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ont été explorés en tant qu'antagonistes des récepteurs de l'adénosine. Ces composés portent un lieur réactif, ce qui les rend utiles pour les ligands multicibles, les sondes de récepteurs, les systèmes d'administration de médicaments et les applications diagnostiques ou théragnostiques .
Polymères de coordination avec des propriétés antibiotiques et antitumorales
Trois polymères de coordination basés sur la bis(4-(4H-1,2,4-triazol-4-yl)phényl)amine et des lieurs de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ont été synthétisés. Notamment :
- CP2 a présenté une sensibilité élevée et des limites de détection basses pour l'identification des antibiotiques (NZF, NFT et FZD) et des pesticides (DCN) .
Activité anticancéreuse in vitro
De nouveaux dérivés hétérocycliques contenant la liaison pyrazolo[3,4-d]pyrimidine avec des 1,4-disubstitués-1,2,3-triazoles ont été synthétisés. Ces composés ont été testés pour leur activité anticancéreuse in vitro contre diverses lignées cellulaires cancéreuses .
Activité double contre les cellules A549 et la CDK2
Le composé 14 a présenté une activité double puissante contre les cellules A549 (meilleure activité antitumorale que le cisplatine) et la CDK2. Il a également induit des altérations significatives de la progression du cycle cellulaire et de l'apoptose dans les cellules HCT .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds in the pyrazolo[1,5-d][1,2,4]triazine class have been used as kinase inhibitors in targeted cancer therapy . These compounds target specific proteins or enzymes that are dysregulated in cancer, rather than killing all rapidly dividing cells .
Cellular Effects
In terms of cellular effects, compounds similar to 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines and induce apoptosis .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation . These compounds fit into the ATP adenine region of the kinase, providing the required hydrophobic bindings .
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-4-2-9(3-5-10)11-6-12-14(21)18(7-13(15)20)16-8-19(12)17-11/h2-6,8H,7H2,1H3,(H2,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMVJGGSOXCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)



![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)
![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)





